

Introduction: The Critical Role of Purity in a Versatile Reagent

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Compound of Interest

Compound Name: *3-Cyano-4-methoxyphenylboronic acid*

Cat. No.: *B1425953*

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3-Cyano-4-methoxyphenylboronic acid (CAS No. 677777-45-6) is a highly functionalized arylboronic acid that serves as a pivotal building block in modern organic synthesis.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[3] The presence of three distinct functional groups—the boronic acid, the nitrile, and the methoxy ether—provides multiple avenues for molecular elaboration.

However, the very reactivity that makes this compound valuable also makes it susceptible to impurity formation. For researchers in drug development and materials science, the purity of this reagent is not a trivial specification; it is the foundation of reproducible, high-yielding, and clean chemical transformations. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted side-products, and catalyst poisoning. This guide provides a comprehensive overview of the essential purity specifications for **3-Cyano-4-methoxyphenylboronic acid**, the analytical methodologies used for verification, and the scientific rationale behind these rigorous standards.

Core Physicochemical Properties and Specifications

A baseline characterization of **3-Cyano-4-methoxyphenylboronic acid** is the first step in quality control. The material should be a white to off-white crystalline powder.[3] Any significant

deviation in color may indicate the presence of oxidative impurities or residual catalysts from synthesis.

The table below summarizes the key specifications that define a high-purity batch suitable for demanding synthetic applications.

Parameter	Specification	Method	Rationale & Expert Insights
Appearance	White to off-white powder	Visual Inspection	Color impurities often indicate oxidation or residual transition metals, which can interfere with catalytic reactions.
Molecular Formula	$C_8H_8BNO_3$	Elemental Analysis	Confirms the fundamental atomic composition of the compound. [1]
Molecular Weight	177.0 g/mol	Mass Spectrometry	Verifies the identity of the molecule and can help identify major impurities or adducts. [1]
Purity (by HPLC)	$\geq 97.0\%$	Reverse-Phase HPLC	The primary quantitative measure of purity, separating the main component from organic impurities and degradation products.
Identity (by 1H NMR)	Conforms to structure	1H NMR Spectroscopy	Provides unambiguous structural confirmation and is highly sensitive to organic impurities, including isomers and starting materials.
Water Content	$\leq 1.0\%$	Karl Fischer Titration	Water can hydrolyze reagents and interfere with anhydrous

reactions. It also contributes to the formation of boroxines.

Inorganic Residue

Report Value

Residue on Ignition

Quantifies non-volatile inorganic impurities, such as residual salts or metals from the manufacturing process.

Analytical Methodologies: A Self-Validating System

Merely listing specifications is insufficient. A trustworthy quality system relies on robust, validated analytical methods that provide reproducible results. The following sections detail the protocols and the causality behind the chosen experimental parameters.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. The goal is to develop a method that provides sharp, symmetrical peaks for the main analyte and good resolution from any potential impurities.

Causality Behind the Method:

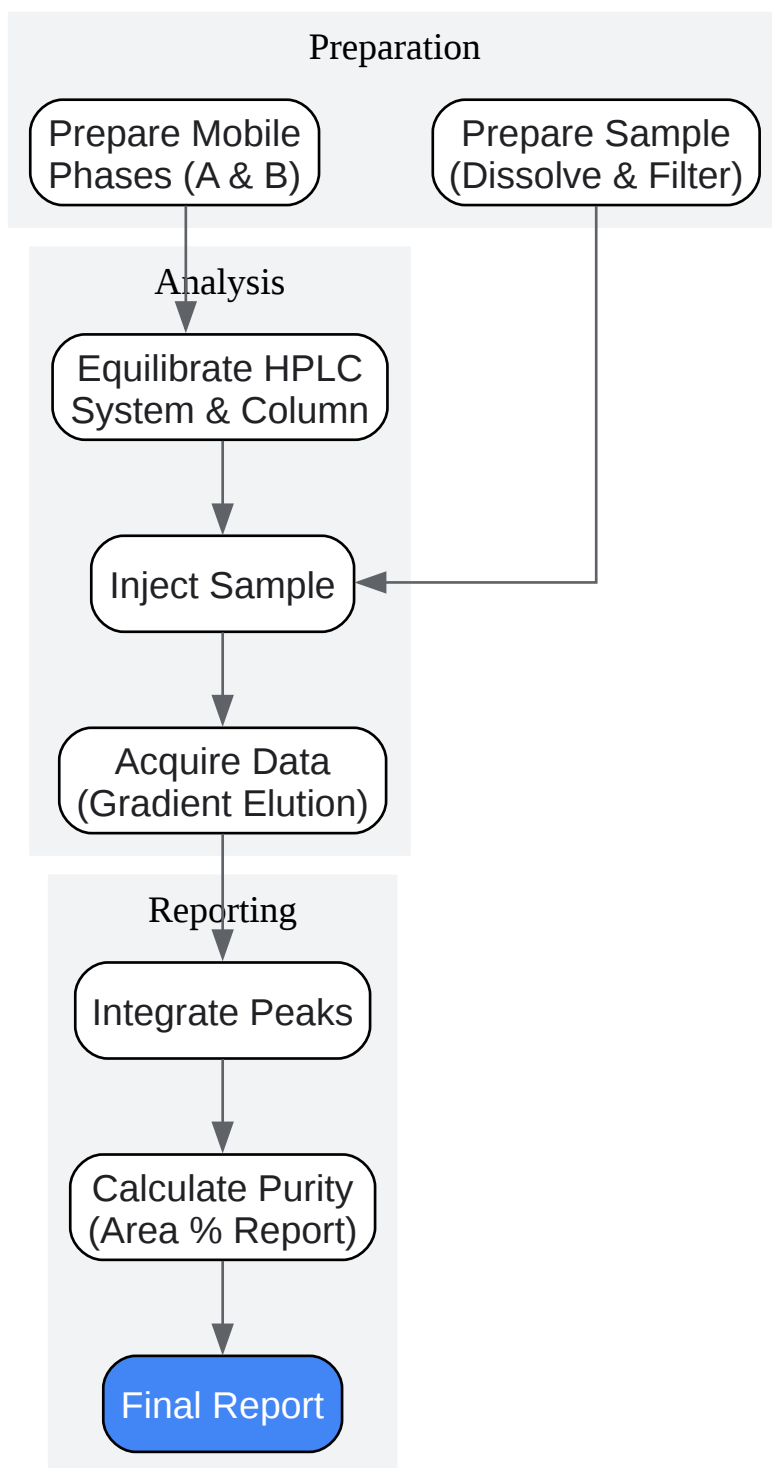
- **Column Choice:** A C18 reversed-phase column is selected for its excellent retention of aromatic compounds like arylboronic acids through hydrophobic interactions.
- **Mobile Phase:** A gradient of acetonitrile and water is used to elute compounds with a range of polarities. The addition of a small amount of acid (like formic or phosphoric acid) to the aqueous phase is critical.^{[4][5]} It suppresses the ionization of the acidic boronic acid group, preventing peak tailing and ensuring sharp, well-defined peaks for accurate integration.
- **Detection:** UV detection at 254 nm is chosen as the aromatic ring and nitrile group provide strong chromophores for sensitive detection.^[4]

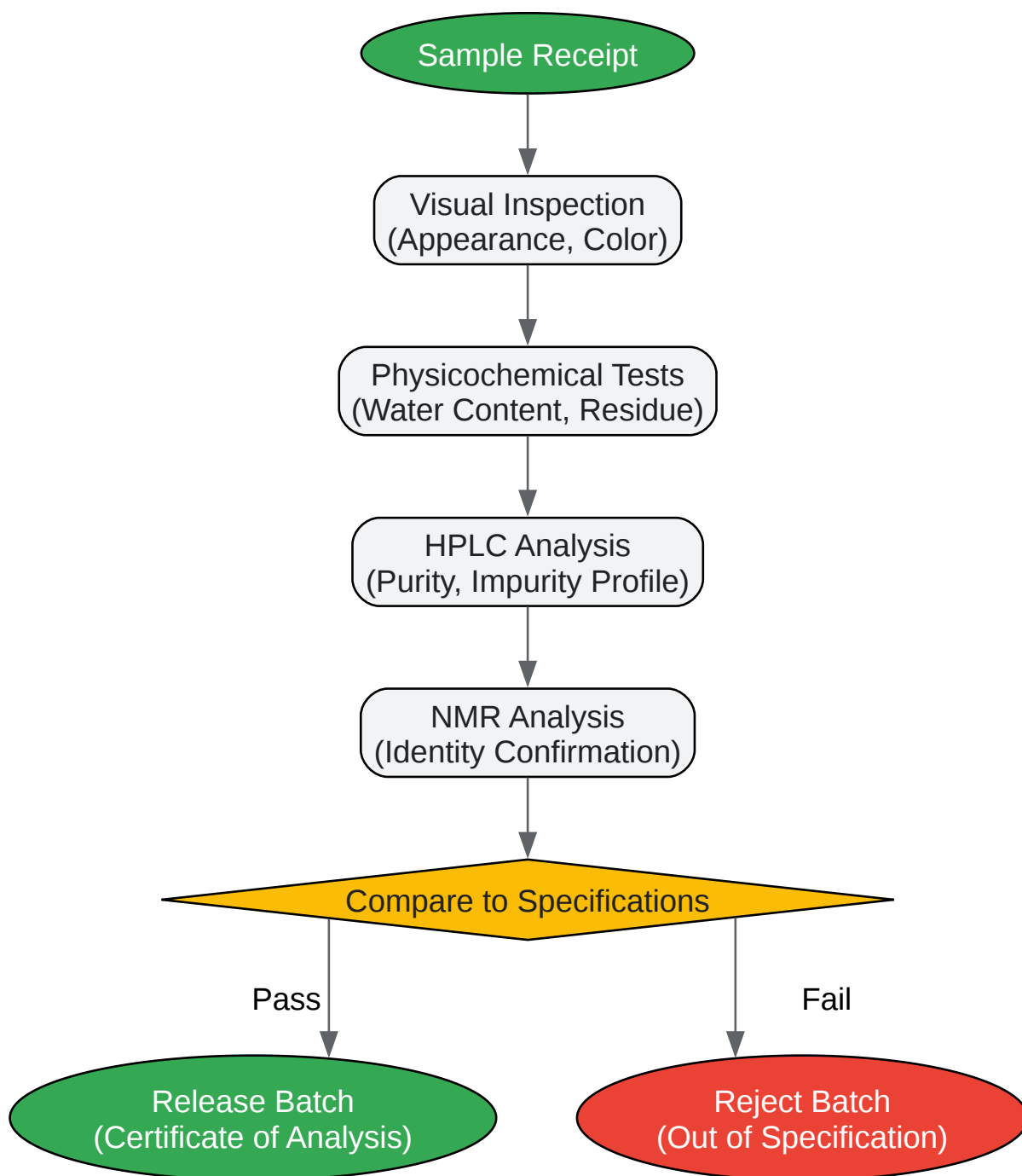
Experimental Protocol: HPLC Purity Determination

- System Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.[\[4\]](#)
 - Detection Wavelength: 254 nm.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **3-Cyano-4-methoxyphenylboronic acid** into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).
 - Filter the solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Run:
 - Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
 - Inject 5 μ L of the prepared sample.
 - Run a linear gradient from 5% B to 95% B over 20 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and re-equilibrate for 5 minutes.
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by area percent: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Diagram: HPLC Analysis Workflow





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